GSK126 - 1346574-57-9

GSK126

Catalog Number: EVT-269761
CAS Number: 1346574-57-9
Molecular Formula: C31H38N6O2
Molecular Weight: 526.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK126 is a synthetic, small-molecule compound that acts as a highly selective and potent inhibitor of EZH2 methyltransferase activity [, ]. It is classified as an epigenetic modulator, specifically an inhibitor of histone methyltransferases [, ]. GSK126 plays a crucial role in scientific research as a tool to investigate the biological functions of EZH2 and its involvement in various cellular processes, particularly those related to gene regulation, cell proliferation, differentiation, and disease development [, , ].

Synthesis Analysis

While the provided papers do not delve into a detailed synthesis protocol for GSK126, one paper mentions that both GSK126 and a deuterated internal standard (GSK126-d7) were chemically prepared []. This suggests a multistep organic synthesis process was employed, likely involving standard methods of chemical synthesis and purification.

Molecular Structure Analysis

GSK126 is a complex organic molecule composed of multiple ring systems, including indole, pyridin, and piperazine moieties [, ]. Its structure has been analyzed through in silico docking studies, particularly in relation to its interaction with the SAM binding pocket of EZH2 []. This analysis helps understand the structural basis for GSK126's high selectivity and potency towards EZH2 [].

Mechanism of Action

GSK126 functions as a S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2 methyltransferase activity [, ]. It binds to the catalytic SET domain of EZH2, specifically competing with SAM for binding within the active site [, ]. This competitive inhibition prevents EZH2 from catalyzing the trimethylation of lysine 27 on histone H3 (H3K27me3) [, ]. Consequently, GSK126 leads to a decrease in global H3K27me3 levels and reactivates silenced PRC2 target genes [, , ]. This mechanism is particularly relevant in cancers where EZH2 is overexpressed or harbors activating mutations, as GSK126 can inhibit the proliferation and induce apoptosis of these cancer cells [, , , ].

Applications
  • Cancer Research: GSK126 has demonstrated anti-tumor effects in various cancer models, including lymphoma [, , , ], myeloma [, , , ], leukemia [, ], breast cancer [, ], gastric cancer [, ], prostate cancer [, ], glioblastoma [, ], osteosarcoma [], and pancreatic cancer [].
  • Modulating the Tumor Microenvironment: Research suggests that GSK126 can influence the tumor microenvironment by inhibiting osteoclast formation and promoting osteoblast differentiation, potentially impacting bone health in cancers like myeloma [, ].
  • Overcoming Drug Resistance: Studies have explored the potential of GSK126 in combination therapies to overcome drug resistance in cancers like triple-negative breast cancer [, ].
  • Investigating Epigenetic Regulation: GSK126 serves as a valuable tool for studying the role of EZH2 and H3K27me3 in regulating gene expression and cellular processes, contributing to a better understanding of epigenetic mechanisms in health and disease [, ].
Future Directions
  • Optimizing Drug Delivery: Addressing its poor oral bioavailability [] through the development of novel drug delivery systems or formulations to enhance its therapeutic efficacy.
  • Developing Combination Therapies: Further investigation into synergistic combinations with other anti-cancer agents or immunotherapies to enhance treatment efficacy and overcome drug resistance [, ].
  • Exploring Non-Cancer Applications: Investigating the potential of GSK126 in other diseases where EZH2 dysregulation plays a role, such as endometriosis [] and cardiovascular diseases [, ].

S-adenosyl-methionine (SAM)

Relevance: GSK126 is a potent, selective, SAM-competitive inhibitor of EZH2. [] This implies that GSK126 binds to the active site of EZH2 where SAM would normally bind, effectively blocking the enzyme's ability to utilize SAM for methylation. [] Both GSK126 and SAM target the same catalytic domain of EZH2, showcasing a direct competitive relationship in modulating the enzyme's activity.

EPZ005687

Compound Description: EPZ005687 is an S-adenosyl-methionine (SAM) competitive, selective inhibitor of EZH2 methyltransferase activity. []

EPZ-6438

Compound Description: EPZ-6438 is another selective, S-adenosyl-methionine-competitive inhibitor of EZH2 methyltransferase. []

UNC1999

GSK343

Bortezomib

Compound Description: Bortezomib (marketed as Velcade) is a proteasome inhibitor used in the treatment of multiple myeloma. []

Relevance: Several studies have investigated the synergistic effects of combining GSK126 with bortezomib for the treatment of multiple myeloma. [, ] Results indicate that the combination therapy enhances apoptosis in myeloma cells, including stem cell-like cells, more effectively than either agent alone. [, ] This synergistic interaction highlights the potential of combining epigenetic therapy (GSK126) with existing chemotherapy regimens (bortezomib) for enhanced treatment efficacy in multiple myeloma.

Suberanilohydroxamic acid (SAHA)

Compound Description: SAHA, also known as Vorinostat, is a histone deacetylase (HDAC) inhibitor used in the treatment of cutaneous T-cell lymphoma. [, ] HDACs oppose the action of histone acetyltransferases (HATs) and play a role in gene regulation.

Relevance: Research suggests that combining GSK126 with an HDAC inhibitor, like romidepsin or ACY-957, results in synergistic anti-lymphoma effects. [] The combination disrupts the PRC2 complex more effectively than either agent alone, suggesting a potential therapeutic advantage in lymphomas dependent on EZH2 and HAT activity. [] In contrast, SAHA, another HDAC inhibitor, failed to reactivate NET expression in POTS cells, while GSK126 successfully reversed its suppression, indicating that EZH2 may be a more suitable target for this condition. []

Romidepsin

Compound Description: Romidepsin is a histone deacetylase (HDAC) inhibitor. []

Relevance: Studies show synergistic antitumor activity when GSK126 is combined with romidepsin in various lymphoma cell lines. [] This combination leads to enhanced disruption of the PRC2 complex and increased apoptosis compared to single-agent treatment, highlighting its potential therapeutic value in lymphoma. [] The synergistic effects of GSK126 with romidepsin emphasize the potential of targeting both histone methylation and acetylation for enhanced anti-cancer activity.

ACY-957

Compound Description: ACY-957 is a selective HDAC1/2 inhibitor. []

Relevance: Similar to romidepsin, combining ACY-957 with GSK126 demonstrates potent synergy in GSK126 in multiple lymphoma cell lines. [] This finding suggests that specifically targeting HDAC1/2, in combination with EZH2 inhibition, could be a viable strategy for treating specific lymphoma subtypes.

Diosgenin

Compound Description: Diosgenin is a natural steroidal saponin with reported anticancer properties. []

Relevance: Studies show that combining diosgenin with GSK126 produces synergistic effects in inhibiting gastric cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis. [, ] This combination appears to work by targeting EZH2 via the Rho/ROCK signaling pathway, suggesting a potential therapeutic strategy for gastric cancer treatment. [, ]

Gefitinib

Compound Description: Gefitinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), used in the treatment of certain types of lung cancer. []

Relevance: Research indicates that GSK126 combined with gefitinib synergistically inhibits tumor growth both in vitro and in vivo by inducing autophagy and promoting apoptosis. [] This synergistic effect is observed across multiple cancer cell lines, suggesting a potential therapeutic application for this combination therapy in various solid tumors. [] This finding highlights the potential of combining GSK126 with targeted therapies like gefitinib for enhanced anti-cancer activity.

Olaparib

Compound Description: Olaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of BRCA-mutated ovarian and breast cancers. []

Relevance: In preclinical models of BRCA1-deficient breast cancer, combined inhibition of EZH2 with GSK126 and PARP with olaparib showed synergistic effects in reducing tumor volume. [] This suggests that targeting both DNA repair pathways (PARP) and epigenetic regulation (EZH2) could be a promising therapeutic approach for BRCA1-deficient breast cancers.

Bezafibrate

Compound Description: Bezafibrate is a pan-peroxisome proliferator-activated receptor (PPAR) agonist with lipid-lowering effects. []

Relevance: Studies have demonstrated that bezafibrate enhances the anti-pancreatic cancer effects of GSK126. [] The combination of bezafibrate and GSK126 synergistically inhibits proliferation and promotes apoptosis in pancreatic cancer cells both in vitro and in vivo. [] This suggests a potential therapeutic benefit in combining GSK126 with PPAR agonists for pancreatic cancer treatment.

Properties

CAS Number

1346574-57-9

Product Name

(S)-1-(sec-Butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-6-(6-(piperazin-1-yl)pyridin-3-yl)-1H-indole-4-carboxamide

IUPAC Name

1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide

Molecular Formula

C31H38N6O2

Molecular Weight

526.67

InChI

InChI=1S/C31H38N6O2/c1-6-22(5)37-18-20(3)29-25(30(38)34-17-26-19(2)13-21(4)35-31(26)39)14-24(15-27(29)37)23-7-8-28(33-16-23)36-11-9-32-10-12-36/h7-8,13-16,18,22,32H,6,9-12,17H2,1-5H3,(H,34,38)(H,35,39)/t22-/m0/s1

InChI Key

FKSFKBQGSFSOSM-QFIPXVFZSA-N

SMILES

CCC(C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(C=C(NC5=O)C)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

GSK2816126; GSK-2816126; GSK 2816126; GSK-126; GSK126; GSK-126.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.